molecular formula C23H25NO5S B15173308 benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol CAS No. 920799-88-8

benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol

Cat. No.: B15173308
CAS No.: 920799-88-8
M. Wt: 427.5 g/mol
InChI Key: AFFMIVJWUDIFBF-UNTBIKODSA-N
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Description

Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol is a complex organic compound that combines the structural features of benzenesulfonic acid and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation of benzene is carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The morpholine derivative can be synthesized through a series of steps involving the protection and deprotection of functional groups, followed by coupling with benzyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves continuous sulfonation processes using oleum or sulfur trioxide. The reaction is highly exothermic and requires careful control of temperature and reactant concentrations . The morpholine derivative is produced through large-scale organic synthesis methods, often involving catalytic hydrogenation and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol is unique due to the presence of both a sulfonic acid group and a morpholine derivative. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

920799-88-8

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol

InChI

InChI=1S/C17H19NO2.C6H6O3S/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14;7-10(8,9)6-4-2-1-3-5-6/h1-9,17,19H,10-13H2;1-5H,(H,7,8,9)/t17-;/m1./s1

InChI Key

AFFMIVJWUDIFBF-UNTBIKODSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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